molecular formula C9H9N5 B2555210 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole CAS No. 2320225-59-8

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole

Cat. No.: B2555210
CAS No.: 2320225-59-8
M. Wt: 187.206
InChI Key: OFRAOAZOUDLCFY-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole is a heterocyclic compound that combines the structural features of cyclopenta[c]pyridazine and 1,2,4-triazole

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as sodium alkoxide, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can form coordinate bonds with metal ions, which may play a role in its biological activity. Additionally, the presence of nitrogen atoms in the heterocyclic rings allows for hydrogen bonding and other interactions with biological macromolecules, influencing its pharmacological effects .

Comparison with Similar Compounds

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-1,2,4-triazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of cyclopenta[c]pyridazine and 1,2,4-triazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-2-7-4-9(13-12-8(7)3-1)14-6-10-5-11-14/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRAOAZOUDLCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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